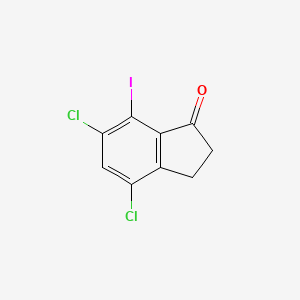

4,6-Dichloro-7-iodoindan-1-one

Description

4,6-Dichloro-7-iodoindan-1-one is a halogenated bicyclic compound featuring an indanone backbone (a benzene ring fused to a cyclopentanone). Its molecular formula is C₉H₅Cl₂IO, with chlorine atoms at positions 4 and 6, an iodine atom at position 7, and a ketone group at position 1.

Properties

Molecular Formula |

C9H5Cl2IO |

|---|---|

Molecular Weight |

326.94 g/mol |

IUPAC Name |

4,6-dichloro-7-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H5Cl2IO/c10-5-3-6(11)9(12)8-4(5)1-2-7(8)13/h3H,1-2H2 |

InChI Key |

GYEPBACTUMTQLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2I)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substitutional Analysis

The table below compares 4,6-Dichloro-7-iodoindan-1-one with selected analogs from published datasets :

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ring System | Key Features |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₉H₅Cl₂IO | ~326.8* | 4-Cl, 6-Cl, 7-I, 1-keto | Indanone | Unique iodine substitution |

| 4,6-Dichloroindoline hydrochloride | 1210734-76-1 | C₈H₇Cl₂N·HCl | ~228.5 (base) | 4-Cl, 6-Cl | Indoline | Saturated nitrogenous ring |

| 6,7-Dichloro-1,2,3,4-tetrahydroquinoline | 1783400-57-6 | C₉H₉Cl₂N | ~202.1 | 6-Cl, 7-Cl | Tetrahydroquinoline | Partially saturated ring |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 217.6 | 7-Cl, 3-methyl, 2-carboxylic acid | Indole | Carboxylic acid functional group |

*Calculated based on atomic masses.

Key Observations:

Halogen Diversity: The target compound’s iodine atom distinguishes it from analogs like 4,6-Dichloroindoline hydrochloride or 6,7-Dichloro-1,2,3,4-tetrahydroquinoline, which lack heavier halogens.

Ring System Differences: Indanone (target compound): A ketone-containing bicyclic structure, enabling participation in condensation or nucleophilic addition reactions. Indoline/tetrahydroquinoline: Nitrogen-containing saturated or partially saturated rings, favoring interactions with biological targets (e.g., enzyme active sites) .

Functional Groups : The carboxylic acid in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () introduces acidity and hydrogen-bonding capability, unlike the neutral ketone in the target compound.

Physicochemical Properties

While experimental data for the target compound are scarce, theoretical comparisons can be made:

- Molecular Weight: The iodine atom increases the target compound’s molecular weight (~326.8 g/mol) significantly compared to dichloro analogs (e.g., ~202.1 g/mol for 6,7-Dichloro-1,2,3,4-tetrahydroquinoline). This may reduce solubility in polar solvents.

- Reactivity: The ketone group in indanone could undergo reductions to form alcohols or participate in Grignard reactions. Iodine at position 7 may facilitate aromatic substitution reactions, unlike chloro analogs where such reactions require harsher conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.